molecular formula C18H10N4O2S B14194790 2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile CAS No. 918880-43-0

2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile

Cat. No.: B14194790
CAS No.: 918880-43-0
M. Wt: 346.4 g/mol
InChI Key: QTCFQEHECSYBLI-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a complex organic compound that features a combination of hydroxyphenoxy, thiazolopyrimidine, and benzonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the hydroxyphenoxy group: This step might involve nucleophilic substitution reactions where a hydroxyphenol derivative reacts with a halogenated intermediate.

    Introduction of the benzonitrile group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenoxy group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new drugs targeting specific enzymes or receptors.

    Materials Science: As a building block for creating advanced materials with unique properties.

    Chemical Research: As a reagent or intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenoxy)-5-(pyrimidin-2-yl)benzonitrile
  • 2-(2-Hydroxyphenoxy)-5-(thiazol-2-yl)benzonitrile

Uniqueness

2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is unique due to the presence of the thiazolopyrimidine moiety, which can impart distinct biological and chemical properties compared to other similar compounds.

Properties

CAS No.

918880-43-0

Molecular Formula

C18H10N4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

2-(2-hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile

InChI

InChI=1S/C18H10N4O2S/c19-8-12-7-11(17-22-13-9-20-10-21-18(13)25-17)5-6-15(12)24-16-4-2-1-3-14(16)23/h1-7,9-10,23H

InChI Key

QTCFQEHECSYBLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N

Origin of Product

United States

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